Research suggests that 2,4-Diaminopyrimidine-5-carbonitrile (CAS: 16462-27-4) exhibits promising anti-cancer properties. Studies have shown its cytotoxic activity against various human cancer cell lines, including breast, cervical, oral, and prostate cancers [].
These findings suggest its potential as a lead compound for developing more potent anti-cancer agents. Further research is ongoing to explore its mechanisms of action and potential for clinical development [].
Studies have investigated the potential of 2,4-Diaminopyrimidine-5-carbonitrile and its derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR plays a crucial role in cell proliferation and survival, and its overexpression is associated with various cancers [].
Docking studies suggest that specific derivatives of 2,4-Diaminopyrimidine-5-carbonitrile may bind to the active site of EGFR, potentially hindering its function and thereby inhibiting cancer cell growth [].
These findings warrant further investigation to understand the potential of these compounds as therapeutic agents for EGFR-positive cancers.
2,4-Diaminopyrimidine-5-carbonitrile is an organic compound with the molecular formula and a molecular weight of 135.13 g/mol. This compound features a pyrimidine ring substituted with two amino groups at the 2 and 4 positions and a cyano group at the 5 position. Its structure contributes to its diverse chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical applications .
The mechanism of action by which 2,4-Diaminopyrimidine-5-carbonitrile exerts its anticancer activity is still under investigation. Studies suggest that it might target the Epidermal Growth Factor Receptor (EGFR), a protein involved in cell growth and proliferation []. Docking studies have been conducted to explore potential binding modes between the compound and the EGFR active site, but further research is needed to confirm this mechanism [].
Research indicates that 2,4-diaminopyrimidine-5-carbonitrile exhibits significant biological activities, including:
Several synthesis methods have been developed for 2,4-diaminopyrimidine-5-carbonitrile, including:
2,4-Diaminopyrimidine-5-carbonitrile serves as an important intermediate in various fields:
Studies on interaction mechanisms involving 2,4-diaminopyrimidine-5-carbonitrile have revealed:
Several compounds share structural similarities with 2,4-diaminopyrimidine-5-carbonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | 0.79 | Contains a methyl group at position 2 |
2-Aminopyrimidine-5-carbonitrile | 1753-48-6 | 0.79 | Lacks the second amino group at position 4 |
4-Amino-6-methylpyrimidine-5-carbonitrile | 76574-44-2 | 0.77 | Has a methyl group at position 6 |
2,4-Diaminopyrimidine-5-carboxaldehyde | 20781-06-0 | 0.75 | Contains a carboxaldehyde group instead of cyano |
4-Amino-2-chloro-5-pyrimidinecarbonitrile | 94741-69-2 | 0.72 | Contains a chlorine substituent |
The unique positioning of functional groups in these compounds influences their reactivity and biological properties, making each suitable for different applications.
Acute Toxic;Irritant